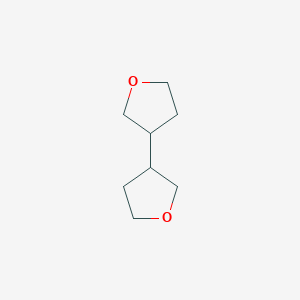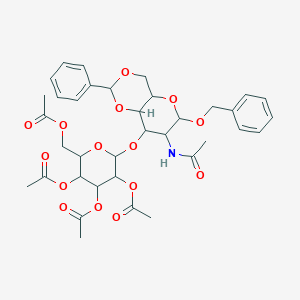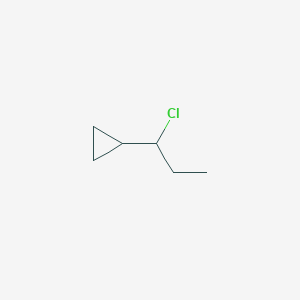
(1-Chloropropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, (1-chloropropyl)- is an organic compound characterized by a three-membered cyclopropane ring with a 1-chloropropyl substituent. This compound is part of the cyclopropane family, known for their unique structural properties and significant ring strain due to the small size of the ring. Cyclopropane derivatives have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane, (1-chloropropyl)- can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For instance, the reaction of 1-chloropropene with a carbene generated in situ from chloroform and a strong base like potassium hydroxide can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes, including those with chlorinated substituents . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, (1-chloropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can convert the chlorinated cyclopropane to a hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Alcohols or ethers.
Oxidation: Epoxides or carboxylic acids.
Reduction: Alkanes or cyclopropanes without the chlorine substituent.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, (1-chloropropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties due to the strained cyclopropane ring.
Wirkmechanismus
The mechanism of action of cyclopropane, (1-chloropropyl)- involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane, (1-chloropropyl)- can be compared with other cyclopropane derivatives such as:
Cyclopropane, (1-bromopropyl)-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Cyclopropane, (1-fluoropropyl)-: Fluorinated derivative with unique properties due to the strong C-F bond.
Cyclopropane, (1-iodopropyl)-: Iodinated compound with distinct reactivity patterns.
The uniqueness of cyclopropane, (1-chloropropyl)- lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88106-23-4 |
|---|---|
Molekularformel |
C6H11Cl |
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
1-chloropropylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
IUCBRIGKYKSZMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)


![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)

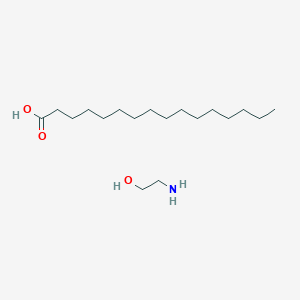
![6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)
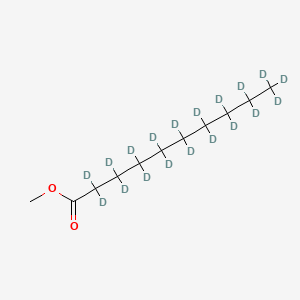
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
